

A comparative study of the solid-state packing of indenofluorene derivatives

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Compound of Interest

Compound Name: 13h-Indeno[1,2-b]anthracene

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A Comparative Analysis of Solid-State Packing in Indenofluorene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Indenofluorene derivatives have emerged as a versatile class of organic semiconductors with tunable electronic properties, making them promising candidates for applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The performance of these materials is intrinsically linked to their solid-state packing, which dictates intermolecular interactions and charge transport pathways. This guide provides a comparative study of the solid-state packing of various indenofluorene derivatives, supported by experimental data and detailed methodologies.

Data Presentation

The following tables summarize key crystallographic and electronic property data for a selection of indenofluorene derivatives, allowing for a direct comparison of their solid-state characteristics.

Table 1: Crystallographic Data of Selected Indenofluorene Derivatives



Derivative	Isomer	Substituent s	Space Group	Unit Cell Parameters	π-π Stacking Distance (Å)
1	indeno[1,2- b]fluorene	6,12- bis(triisoprop ylsilylethynyl)	P-1	a = 9.33 Å, b = 11.01 Å, c = 18.31 Å, α = 87.8°, β = 81.5°, γ = 71.9°	> 3.7 (no significant stacking)[1]
2	indeno[1,2- b]fluorene- 6,12-dione	5,11- diethynyl(trim ethylsilyl)	P21/c	a = 11.41 Å, b = 16.70 Å, c = 11.17 Å, β = 119.1°	~3.4
3	indeno[2,1- c]fluorene	7,12- bis(pentafluor ophenyl)	P-1	a = 8.89 Å, b = 9.98 Å, c = 12.89 Å, α = 101.3°, β = 98.6°, γ = 109.8°	~3.5
4	dibenzoinden o[2,1- c]fluorene	Helical	P-1	a = 10.04 Å, b = 13.01 Å, c = 15.02 Å, α = 74.1°, β = 81.3°, γ = 78.5°	4.61-4.63 (intramolecul ar)[2][3]

Table 2: Electronic Properties of Selected Indenofluorene Derivatives



Derivative	HOMO (eV)	LUMO (eV)	Electrochemic al Band Gap (eV)	Electron Mobility (cm²/Vs)
1	-5.80	-3.30	2.50	Not Reported
2	-6.54	-4.08	2.46	Not Reported
3	-6.30	-3.85	2.45	8.66 x 10 ⁻³
4	-5.17	-3.42	1.75[2][3]	Not Reported

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

X-ray Crystallography

Single crystal X-ray diffraction data is crucial for determining the precise solid-state packing of indenofluorene derivatives.

- Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the indenofluorene derivative in an appropriate organic solvent (e.g., chloroform, toluene).
- Data Collection:
 - A suitable crystal is mounted on a diffractometer (e.g., a Bruker D8 VENTURE) equipped with a microfocus X-ray source (e.g., Mo K α radiation, λ = 0.71073 Å)[4].
 - The crystal is cooled to a low temperature (typically 100 K) using a nitrogen gas stream to minimize thermal vibrations.
 - A series of diffraction images are collected by rotating the crystal in the X-ray beam.
- Structure Solution and Refinement:
 - The collected diffraction data is integrated and corrected for absorption effects.



- The crystal structure is solved using direct methods (e.g., SHELXT) and refined by full-matrix least-squares methods (e.g., SHELXL)[4].
- All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
- The final structural data is deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC)[3][5].

Cyclic Voltammetry

Cyclic voltammetry (CV) is employed to determine the electrochemical properties, including the HOMO and LUMO energy levels, of the indenofluorene derivatives.

- Electrolyte Solution: A 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, Bu₄NPF₆) in a dry, deoxygenated organic solvent (e.g., dichloromethane, acetonitrile) is prepared.
- Working Electrode Preparation: A glassy carbon or platinum disk is polished with alumina slurry, sonicated, and dried before use.
- Measurement:
 - The CV measurements are performed in a three-electrode cell consisting of the working electrode, a platinum wire counter electrode, and a Ag/AgCl or saturated calomel reference electrode.
 - The indenofluorene derivative is dissolved in the electrolyte solution at a concentration of approximately 1 mM.
 - The solution is purged with an inert gas (e.g., argon) to remove dissolved oxygen.
 - The potential is swept between a defined range at a specific scan rate (e.g., 50-100 mV/s).
 - The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard for potential calibration.
- Data Analysis:



- The onset potentials of the first oxidation and reduction peaks are determined from the voltammogram.
- The HOMO and LUMO energy levels are calculated from these onset potentials using empirical formulas, referencing the energy level of the Fc/Fc⁺ couple.

Computational Methods (Density Functional Theory)

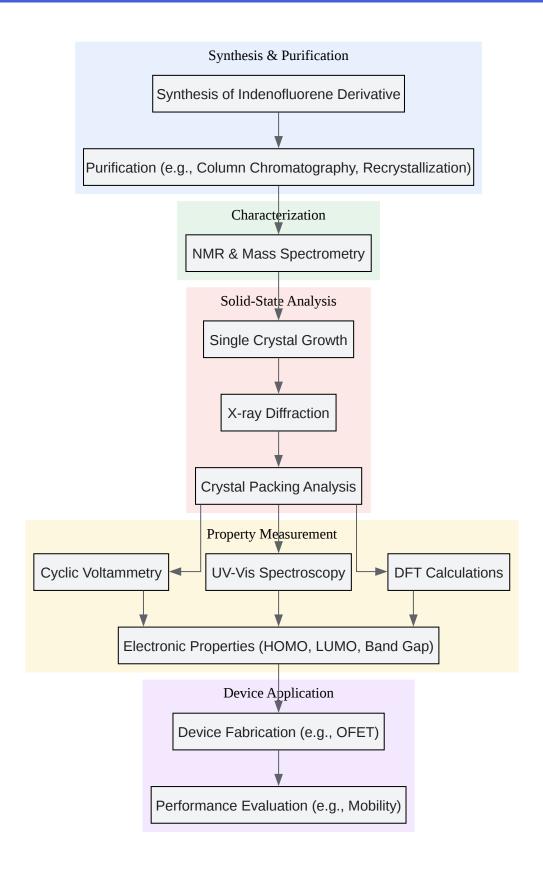
Density Functional Theory (DFT) calculations are a powerful tool for predicting and understanding the electronic structure and properties of indenofluorene derivatives.

- Geometry Optimization: The molecular geometry of the indenofluorene derivative is optimized in the gas phase using a specific DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), def2SVP)[6][7].
- Electronic Property Calculation:
 - The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied
 Molecular Orbital (LUMO) are calculated at the optimized geometry.
 - Time-Dependent DFT (TD-DFT) calculations can be performed to predict the electronic absorption spectra and transition energies[6][7].
- Solid-State Packing Simulation:
 - Periodic DFT calculations can be employed to model the crystal structure and analyze intermolecular interactions, such as π -stacking and hydrogen bonding.
 - These calculations can provide insights into the crystal packing energy and help predict the most stable packing arrangements.

Mandatory Visualization

The following diagrams illustrate key relationships and workflows in the study of indenofluorene derivatives.

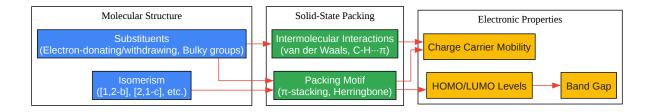




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Experimental workflow for studying indenofluorene derivatives.





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Relationship between molecular structure, packing, and properties.

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